Vanadium yttrium oxide

Description

Properties

CAS No. |

13692-92-7 |

|---|---|

Molecular Formula |

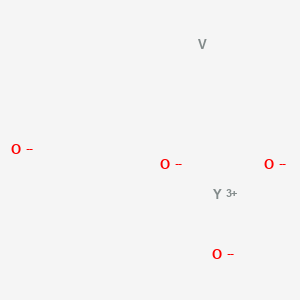

O9V3Y |

Molecular Weight |

385.72495 |

Origin of Product |

United States |

Synthesis Methodologies for Vanadium Yttrium Oxide Materials

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These techniques offer excellent control over the size, shape, and crystallinity of the resulting yttrium vanadate (B1173111) particles.

Control over Reaction Parameters and Precursor Influence

The precise control of reaction parameters is paramount in tailoring the properties of YVO₄ nanocrystals. Key parameters include temperature, pressure, reaction time, pH, and the choice of precursors and solvents.

The selection of yttrium and vanadium precursors significantly impacts the reaction kinetics and the final product characteristics. Common precursors include yttrium nitrate (Y(NO₃)₃), yttrium oxide (Y₂O₃), ammonium metavanadate (NH₄VO₃), and vanadium pentoxide (V₂O₅) iust.ac.ir. For instance, YVO₄ powder has been successfully synthesized from V₂O₅ and Y₂O₃ using ethyl acetate as a mineralizer in a hydrothermal process conducted at 230°C and 100 bars iust.ac.ir. The solvent also plays a crucial role; different morphologies of YVO₄ nanoparticles have been achieved by using solvents such as pure water, potassium hydroxide (B78521) solution, hydrazine hydrate, ethanolamine, triethylamine, and pyridine acs.org.

The pH of the reaction medium is another critical factor that influences the morphology of the final product. Studies have shown that varying the final pH value can lead to different shapes and crystallinities of YVO₄ crystals researchgate.net.

Morphological Evolution and Crystallinity Control during Synthesis

Hydrothermal and solvothermal methods allow for the controlled synthesis of various YVO₄ morphologies, including nanoparticles, nanobelts, and polyhedral microcrystals, often without the need for surfactants or templates iust.ac.ir. For example, by treating a mixture of NH₄VO₃ and Y(NO₃)₃ hydrothermally, researchers have successfully synthesized YVO₄ nanobelts with thicknesses of 40-60 nm and widths of 110-180 nm iust.ac.ir.

| Parameter | Variation | Resulting Morphology | Reference |

|---|---|---|---|

| Solvent | Pure water, potassium hydroxide, ethanolamine, etc. | Rod-like, square, and olivary shapes | acs.org |

| pH | Varied final pH values | Different shapes and crystallinities | researchgate.net |

| Precursor | Layered yttrium hydroxide film | Spindle-shaped particles | mdpi.com |

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like yttrium vanadate. This technique involves the high-temperature reaction of solid precursors to form the desired product.

High-Temperature Synthesis Regimes and Phase Purity

The synthesis of phase-pure YVO₄ via solid-state reaction typically requires high temperatures, often exceeding 800°C. The choice of precursors is crucial, with yttrium oxide (Y₂O₃) and vanadium pentoxide (V₂O₅) being commonly used starting materials isofts.kiev.ua. The reaction between these oxides at elevated temperatures leads to the formation of yttrium orthovanadate.

Achieving a high degree of phase purity is essential for many applications. High-temperature solid-state synthesis can produce YVO₄ with a pure tetragonal phase mdpi.com. However, this method can sometimes lead to grain agglomeration, which might negatively impact the material's properties mdpi.com. Careful control of the heating and cooling rates is necessary to obtain phosphors without undesirable body color ijesit.com.

Kinetic and Thermodynamic Considerations in Solid-State Formation

The formation of yttrium orthovanadate through solid-state reaction is governed by both kinetic and thermodynamic factors. The reaction often proceeds through a series of non-equilibrium intermediate phases before the final stable phase is formed nih.govberkeley.edu.

Kinetic studies have shown that the limiting stage of the synthesis can vary with temperature. In the temperature range up to 600°C, the chemical interaction between the precursor oxides is the rate-limiting step. From 600°C to 800°C, the diffusion of the starting oxides through the layer of the newly formed product becomes the limiting stage isofts.kiev.ua. Understanding these kinetic and thermodynamic aspects is crucial for optimizing the synthesis process to achieve the desired phase and microstructure nih.govberkeley.eduyoutube.com.

| Parameter | Description | Reference |

|---|---|---|

| Precursors | Typically Yttrium Oxide (Y₂O₃) and Vanadium Pentoxide (V₂O₅) | isofts.kiev.ua |

| Temperature | High temperatures (e.g., up to 1200°C) are often required for good crystallinity. | researchgate.net |

| Kinetics | Up to 600°C: Limited by chemical interaction. | isofts.kiev.ua |

| 600°C to 800°C: Limited by diffusion. |

Solution-Based Precipitation and Co-precipitation Routes

Solution-based precipitation and co-precipitation methods offer a simple and cost-effective approach for the large-scale production of yttrium vanadate nanoparticles with controlled size and morphology mdpi.com.

These methods involve the precipitation of a solid product from a solution containing the constituent ions. In a typical co-precipitation synthesis of YVO₄, aqueous solutions of an yttrium salt (e.g., yttrium nitrate) and a vanadate source (e.g., ammonium metavanadate or sodium orthovanadate) are mixed under controlled conditions ijesit.comacs.org. The resulting precipitate is then often calcined at a suitable temperature to obtain the final crystalline YVO₄ product.

The properties of the synthesized YVO₄ nanoparticles can be tailored by controlling various reaction parameters, including the concentration of reactants, the pH of the solution, the reaction temperature, and the presence of surfactants or capping agents mdpi.comdiva-portal.org. For instance, the use of citrate (B86180) ligands has been shown to limit particle growth and ensure the stability of colloidal solutions of YVO₄ nanoparticles acs.orgacs.org. Similarly, ethylene diamine-N-N'-diacetic acid (EDDA) can be used to chelate yttrium ions and prevent bulk precipitation, allowing for the synthesis of nanoparticles within apoferritin cavities rsc.orgnih.govresearchgate.net. The concentration of the yttrium precursor can influence the particle size, with higher concentrations generally leading to smaller particles up to a certain critical point diva-portal.org.

| Parameter | Influence | Example | Reference |

|---|---|---|---|

| Precursors | Determines the reaction chemistry. | Yttrium nitrate and ammonium metavanadate. | ijesit.com |

| pH | Affects the precipitation process and final product purity. | Adjusted with NH₄OH to obtain a pure phase. | ijesit.com |

| Capping Agent | Controls particle size and prevents agglomeration. | Citrate ligands to limit particle growth. | acs.orgacs.org |

| Calcination Temperature | Influences crystallinity and phase purity. | Calcination at 800°C. | ijesit.com |

Mechanisms of Nucleation and Growth in Aqueous Media

The formation of Vanadium Yttrium Oxide particles in an aqueous environment is a process governed by the principles of nucleation and subsequent crystal growth. This process can be understood through both classical and non-classical theories of nucleation. nih.govajsonline.orgresearchgate.net

Following nucleation, crystal growth proceeds. This can occur through several mechanisms. One common pathway is monomer-by-monomer addition, where individual ions or small molecules from the solution attach to the surface of the stable nuclei. Another significant mechanism, particularly for nanoparticles, is oriented attachment. In this process, primary nanoparticles, driven by the reduction of surface energy, self-assemble and attach to each other along crystallographically favored orientations, leading to the formation of larger, single-crystal-like structures. nih.gov

Recent research also points to non-classical nucleation pathways, such as the pre-nucleation cluster (PNC) pathway. ajsonline.orgmdpi.com This theory posits the existence of stable, nanoscale clusters of ions in the solution even before supersaturation is reached. These PNCs can then aggregate and restructure to form the final crystalline phase, bypassing the high energy barrier associated with classical nucleation. mdpi.com This multi-step process, often involving the formation of an intermediate amorphous phase that later crystallizes, offers a more complex but potentially more accurate picture of YVO4 particle formation in aqueous solutions.

Influence of pH and Additives on Particle Formation

The morphology, size, and crystallinity of this compound particles synthesized in aqueous media are highly sensitive to the reaction conditions, particularly the pH of the solution and the presence of chemical additives.

Additives and surfactants play a crucial role as "shape modifiers" or "capping agents" by selectively adsorbing onto different crystallographic faces of the growing YVO4 crystals. This selective adsorption alters the relative growth rates of the faces, leading to a wide variety of particle morphologies. For example, trisodium citrate (Cit³⁻) has been shown to act as a ligand and shape modifier, producing diverse geometries from nanoparticles to microflowers depending on its concentration. acs.org Other additives like cetyltrimethylammonium bromide (CTAB) have been used to induce the formation of complex, self-organized superstructures, such as "pineapple-like" nanocrystals composed of nanorods. nju.edu.cnresearchgate.net

The table below summarizes findings from various studies on the effect of pH and different additives on the final morphology of YVO4 particles.

Table 1: Influence of pH and Additives on YVO4 Particle Morphology

| Parameter | Value/Type | Precursors | Method | Resulting Morphology | Particle Size |

|---|---|---|---|---|---|

| pH | 8-14 | Y(NO₃)₃, NH₄VO₃ | Hydrothermal | Bundle-like, Rice-like, Rhombus-like | Nanocrystals |

| pH | 6-7 | Y(NO₃)₃, NH₄VO₃ | Hydrothermal | Particle-like, Globular, Polyhedral | ~50 nm |

| Additive | Trisodium Citrate (Cit³⁻) | Y³⁺, Vanadium Source | Hydrothermal | Nanoparticles, Microdoughnuts, Micropancakes | Varies (nm to µm) |

| Additive | CTAB | Y(NO₃)₃, NH₄VO₃ | Hydrothermal | Pineapple-like superstructures | ~200 nm diameter, ~300 nm length |

| Additive | PVP, EDTA, SDS | Y(NO₃)₃, NH₄VO₃ | Sonochemical | Varied nanoparticle morphologies | Varies with additive |

Combustion Synthesis Procedures

Combustion synthesis is a powerful technique for producing a wide range of advanced materials, including this compound. The method relies on a highly exothermic, self-sustaining reaction that, once initiated, propagates through the reactants like a combustion wave. This process is characterized by its speed, simplicity, and energy efficiency. wikipedia.orgrsc.org

Self-Propagating High-Temperature Synthesis (SHS) Variants

Self-Propagating High-Temperature Synthesis (SHS) encompasses a family of methods where the heat required to sustain the chemical reaction is generated by the reaction itself. wikipedia.org A prominent variant used for producing oxide materials like YVO4 is Solution Combustion Synthesis (SCS) . rsc.orgacs.org

In a typical SCS process for YVO4, an aqueous solution is prepared containing the metal precursors, usually yttrium nitrate (Y(NO₃)₃) and ammonium vanadate (NH₄VO₃), which act as oxidizers. acs.org An organic fuel, which also acts as a reducing agent, is dissolved in the same solution. Common fuels include urea, glycine, and citric acid. mdpi.comresearchgate.netmdpi.com

The process involves the following steps:

Solution & Gel Formation: The oxidizers and fuel are dissolved in water to form a homogeneous precursor solution. This solution is then heated to evaporate excess water, resulting in a viscous gel. acs.orgmdpi.com

Ignition: The gel is heated further until it reaches its ignition temperature. At this point, a highly exothermic redox reaction initiates. mdpi.com

Combustion: A self-sustaining and often rapid combustion reaction propagates through the gel. This process generates a large volume of gases, which helps in forming a porous, high-surface-area product and dissipating heat. rsc.org

Product Formation: The reaction yields the final YVO4 powder, often in a nanocrystalline form. The entire combustion event can be over in minutes. mdpi.com

The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature, reaction rate, and the properties of the final product, such as crystallite size and surface area. rsc.orgresearchgate.net The use of mixed fuels, such as a combination of glycine and citric acid, can provide better control over the combustion process and tailor the characteristics of the resulting powders. mdpi.com

Energy Efficiency and Scalability Assessments

One of the primary advantages of combustion synthesis methods like SHS and SCS is their exceptional energy efficiency compared to conventional solid-state reaction methods. wikipedia.orgcore.ac.uk Traditional solid-state synthesis requires prolonged heating at high temperatures (often >1000°C for many hours) in energy-intensive furnaces to facilitate the slow diffusion of ions between solid reactants. researchgate.net

The SCS method is particularly noted for its versatility and potential for large-scale production. rsc.org The process is relatively simple, does not require expensive or complex equipment, and can be used to produce large quantities of powder in a short time. The rapid reaction rates and high throughput make SCS a highly scalable technique, moving from laboratory-scale batches to semi-technical and potentially industrial-scale production. rsc.orgmdpi.com This makes it an attractive alternative to energy-intensive conventional methods for the commercial manufacturing of advanced ceramic powders.

Thin Film Deposition Techniques for this compound

The fabrication of this compound as a thin film is essential for its integration into various optical and electronic devices. Chemical Vapor Deposition (CVD) represents a class of versatile techniques for producing high-quality, uniform thin films.

Chemical Vapor Deposition (CVD) Methods (e.g., Mist CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. gelest.com A particularly cost-effective and environmentally friendly variant of this technique is Mist Chemical Vapor Deposition (Mist CVD) , also known as spray pyrolysis. kochi-tech.ac.jpresearchgate.net

Mist CVD is an atmospheric-pressure process that does not require expensive vacuum equipment. researchgate.nettoukimas.jp The general procedure for Mist CVD is as follows:

Precursor Solution: A solution is prepared by dissolving the chemical precursors for the film's constituent elements in a suitable solvent. For YVO4, this would involve soluble compounds of yttrium and vanadium. Yttrium precursors for related oxide film deposition often include metal-organic compounds like yttrium acetylacetonate (Y(C₅H₇O₂)₃). researchgate.netharvard.edu

Atomization: The precursor solution is atomized into a fine mist of micron-sized droplets, typically using an ultrasonic transducer. toukimas.jp

Transport: A carrier gas (such as air or nitrogen) transports the mist into a reaction chamber where a heated substrate is placed. researchgate.net

Deposition: As the mist droplets approach the hot substrate, the solvent evaporates, and the precursors undergo thermal decomposition and/or reaction on the substrate surface, forming a solid thin film. kochi-tech.ac.jp

The quality, composition, and morphology of the deposited film are controlled by several parameters, including the precursor concentration, solvent type, substrate temperature, and carrier gas flow rate. researchgate.net For multi-component oxides like YVO4, the choice of solvent can be critical. Studies on the deposition of yttrium iron garnet (YIG) films by Mist CVD have shown that using aprotic polar solvents like acetone is necessary to successfully incorporate yttrium into the film. researchgate.net The Mist CVD technique has been successfully used to deposit a variety of high-quality oxide films, including ZnO, Ga₂O₃, Y₂O₃, and YIG, demonstrating its potential for the fabrication of YVO4 thin films. researchgate.nettoukimas.jpresearchgate.net

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques involving the vaporization of a solid material, which then condenses on a substrate to form a thin film. While PVD methods are widely used for various oxide materials, specific research on the deposition of yttrium vanadate thin films using these techniques is not extensively documented. However, the principles of sputtering and molecular beam epitaxy (MBE) are applicable to the synthesis of complex oxide films like YVO4.

Sputtering: This technique involves bombarding a target material (in this case, a yttrium vanadate target) with high-energy ions, causing atoms to be ejected and deposited onto a substrate. Radio-frequency (RF) magnetron sputtering is a common variant used for depositing insulating materials like oxides. The process parameters, such as RF power, sputtering pressure, and gas composition (typically argon and oxygen), are crucial in controlling the stoichiometry, crystallinity, and optical properties of the resulting film. For instance, in the sputtering of yttrium oxide (Y2O3), a related material, the RF power and sputtering pressure have been shown to influence the refractive index and optical bandgap. wikipedia.org

Molecular Beam Epitaxy (MBE): MBE is a sophisticated technique that allows for the growth of high-quality, single-crystal thin films with atomic-layer precision. ucsb.edu It operates under ultra-high vacuum conditions, where elemental sources are heated to produce molecular beams that impinge on a heated substrate. ucsb.edutaylorfrancis.com This slow and controlled deposition process enables the formation of highly ordered crystalline structures. ucsb.edu While specific reports on the MBE growth of yttrium vanadate are scarce, the technique is well-suited for the epitaxial growth of complex oxides, allowing for the fabrication of advanced heterostructures. uni-wuerzburg.dersc.org

Epitaxial Growth and Heterostructure Formation Considerations

Epitaxial growth refers to the deposition of a crystalline film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This technique is critical for fabricating high-quality single-crystal films and heterostructures with tailored electronic and optical properties.

The choice of substrate is paramount for successful epitaxial growth, with lattice matching between the film and substrate being a key consideration to minimize strain and defects. For vanadate-based materials, substrates like yttria-stabilized zirconia (YSZ) have been used. For example, epitaxial BiVO4 thin films have been grown on YSZ substrates. dtic.mil There is also evidence of epitaxial growth of YVO4 nanoislands on (111)YSZ substrates. researchgate.net

The formation of heterostructures, which consist of layers of different materials, allows for the engineering of novel functionalities. For instance, core/shell heteronanostructures of YVO4:Eu3+/YBO3 have been synthesized, demonstrating enhanced photoluminescence properties due to the shell material. acs.org The synthesis of such structures often involves multi-step processes, combining different synthesis techniques.

Controlled Nanostructure Fabrication and Assembly

The fabrication of yttrium vanadate with controlled nanostructures has been a major focus of research, as the material's properties can be significantly altered at the nanoscale. Various wet-chemical methods have been successfully employed to produce a range of nanostructured YVO4.

Synthesis of Nanoparticles and Nanocrystals

Yttrium vanadate nanoparticles and nanocrystals have been synthesized using several solution-based methods, offering control over particle size, morphology, and crystallinity.

Hydrothermal and Solvothermal Methods: These are the most common techniques, involving the reaction of precursors in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at elevated temperatures and pressures in a sealed vessel. iust.ac.irscientific.net By adjusting parameters such as precursor concentration, temperature, reaction time, and the type of solvent, researchers can control the morphology of the resulting nanoparticles, producing rod-like, square, and olivary shapes. inoteexpress.comnih.gov For example, uniform-sized Yb3+/Er3+:YVO4 nanoparticles have been synthesized within an hour at 140°C using a microwave-assisted hydrothermal process. bohrium.com

Sol-Gel Method: This method involves the formation of a sol (a colloidal suspension of solid particles) which then undergoes a transition to a gel (a solid network). Subsequent heat treatment of the gel yields the desired oxide nanocrystals. inoteexpress.com Nd-doped YVO4 powders and thin films have been successfully synthesized using this method with metal alkoxides as precursors. mit.edu

Pulsed Laser Ablation in Liquid (PLAL): This technique uses a high-power laser to ablate a solid target submerged in a liquid. The ablated material forms a plasma plume, and subsequent quenching by the liquid leads to the formation of nanoparticles. Yb:YVO4 nanoparticles have been produced using this method. rsc.orgresearchgate.net

Below is a table summarizing various synthesis methods for YVO4 nanoparticles and nanocrystals and their key features.

| Synthesis Method | Precursors | Key Features | Resulting Morphology | Reference(s) |

| Hydrothermal | Y(NO3)3, NH4VO3 | Control over morphology through pH adjustment | Nanobelts, Polyhedral microcrystals | unesp.br |

| Hydrothermal | Y2O3, V2O5, Ethyl acetate | Promotes crystallization and growth of YVO4 phase | Agglomerated particles | scientific.net |

| Microwave-Assisted Hydrothermal | Y(NO3)3, NH4VO3, RE(NO3)3 | Rapid synthesis (1h at 140°C) | Uniform-sized nanoparticles | bohrium.comscientific.net |

| Solvothermal | Y(NO3)3, NH4VO3, Dy(NO3)3 | Control over particle size (20-600 nm) | Rod-like nanocrystals | bohrium.com |

| Sol-Gel | Y(OEt)3, VO(OiPr)3, Nd(OEt)3 | Produces homogeneous and stable solutions | Nanocrystals with preferred orientation | mit.edu |

| Wet-Chemical | Y(NO3)3, Na3VO4 | Low-temperature synthesis (200°C) | Highly crystalline particles (10-30 nm) | iust.ac.ir |

Formation of One-Dimensional Nanostructures (e.g., Nanorods, Nanobelts)

One-dimensional (1D) nanostructures of yttrium vanadate, such as nanorods and nanobelts, are of interest for their anisotropic properties.

Nanorods: Solvothermal synthesis has been effectively used to produce YVO4 nanorods. For instance, Dy3+-doped YVO4 nanorods with average particle sizes ranging from 20 to 600 nm have been synthesized via a solvothermal route at 150°C. bohrium.com The use of different solvents in solvothermal treatments can also lead to the formation of rod-like morphologies. inoteexpress.comnih.gov

Nanobelts: Hydrothermal methods have been successful in fabricating YVO4 nanobelts. By treating a mixture of NH4VO3 and Y(NO3)3 under acidic conditions without any surfactants, researchers have synthesized nanobelts with thicknesses of 40-60 nm, widths of 110-180 nm, and lengths of several micrometers. unesp.br The pH of the reaction solution plays a crucial role in controlling the morphology of the final product. unesp.br

Development of Two-Dimensional Architectures (e.g., Nanoplates, Thin Films)

Two-dimensional (2D) architectures of yttrium vanadate, including nanoplates and thin films, are important for applications requiring large surface areas or integration into planar devices.

Nanoplates: While specific methods for YVO4 nanoplates are not extensively detailed, solvothermal and hydrothermal techniques offer the potential to control crystal growth in two dimensions by using specific solvents or capping agents.

Thin Films: Various methods have been employed to deposit YVO4 thin films:

Sol-Gel Dip Coating: Nd-doped YVO4 thin films have been prepared by dip-coating a precursor solution onto glass substrates followed by heating at 500°C. This method allows for the formation of crystalline films with a preferred orientation. mit.edumdpi.com

Hydrothermal Conversion: YVO4 films can be fabricated by the hydrothermal treatment of a sacrificial precursor film. For example, layered yttrium hydroxide films have been converted into YVO4 films in the presence of a NaVO3 solution. ias.ac.in

Pulsed Laser Deposition (PLD): This PVD technique uses a high-power laser to ablate a target material, which then deposits as a thin film on a substrate. semanticscholar.orgyoutube.comyoutube.comejournal.by While specific PLD parameters for YVO4 are not readily available, the technique is widely used for complex oxides and can produce high-quality epitaxial films. semanticscholar.orgyoutube.com Nanostructured YVO4 thin films have been obtained by high-frequency pulse-periodic laser radiation on YVO4 ceramics. mdpi.com

Chemical Solution Deposition: This is a general term for methods that use a chemical precursor solution to deposit a film, often through spin-coating or dip-coating, followed by thermal treatment. mdpi.com Microwave-assisted chemical solution deposition has been used to rapidly fabricate luminescent Eu:YVO4 films. ias.ac.in

The table below summarizes different approaches for synthesizing YVO4 thin films.

| Synthesis Method | Precursors/Target | Substrate | Key Features | Reference(s) |

| Sol-Gel Dip Coating | Y(OEt)3, VO(OiPr)3, Nd(OEt)3 | Glass | Crystallized films with preferred orientation at 500°C | mit.edumdpi.com |

| Hydrothermal Conversion | Layered yttrium hydroxide film, NaVO3 | Not specified | Facile, low-temperature synthesis | ias.ac.in |

| Pulsed Laser Deposition | YVO4 ceramic target | Silicon | Formation of nanostructured films | mdpi.com |

| Microwave-Assisted Chemical Solution Deposition | Not specified | Not specified | Rapid fabrication of luminescent films | ias.ac.in |

| Sol-Gel | Y(NO3)3, Eu(NO3)3, NH4VO3, etc. | Quartz glass | Films with high transmittance (>85%) | rsc.org |

Design of Mesoporous Composites

Mesoporous materials are characterized by pores with diameters between 2 and 50 nanometers, offering high surface areas and accessible pore networks. The synthesis of mesoporous yttrium vanadate has been achieved through a nanocasting route using ordered mesoporous silica (like KIT-6 or SBA-15) as a hard template. acs.org In this process, the pores of the silica template are filled with a precursor solution containing yttrium, vanadium, and dopant ions. After heat treatment to form the crystalline YVO4 within the pores, the silica template is removed, leaving behind a mesoporous replica of the original template. acs.org This method allows for the creation of mesoporous YVO4 with high surface areas, large pore volumes, and uniform pore size distributions. acs.org

Advanced Characterization Approaches in Vanadium Yttrium Oxide Studies

Spectroscopic Probes for Electronic Structure and Vibrational Dynamics

Spectroscopic techniques are indispensable for probing the fundamental electronic and vibrational properties of vanadium yttrium oxide. They offer insights into elemental composition, chemical states, lattice dynamics, and electronic transitions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of yttrium vanadate (B1173111), XPS is employed to confirm the presence of yttrium, vanadium, and oxygen and to determine their respective oxidation states.

The analysis of the Y 3d spectrum in yttrium-based oxides typically reveals two peaks corresponding to the Y 3d₅/₂ and Y 3d₃/₂ spin-orbit splitting. For yttrium oxide (Y₂O₃), these peaks are centered around 157.1 eV and 159.2 eV, respectively, which is characteristic of the Y³⁺ oxidation state. researchgate.net In doped YVO₄, similar binding energies are observed, confirming the +3 oxidation state of yttrium in the vanadate host. researchgate.net

The vanadium 2p region is characterized by the V 2p₃/₂ and V 2p₁/₂ peaks. The binding energy of the V 2p₃/₂ peak is a key indicator of the vanadium oxidation state. In YVO₄, vanadium is expected to be in the +5 state. Studies on various vanadium oxides have shown that the V 2p₃/₂ peak for V⁵⁺ is typically found at higher binding energies compared to its lower oxidation states. For instance, in Ce-doped YVO₄, analysis of the XPS spectra confirms the coexistence of different valence states for the dopant ion, while the host lattice elements maintain their expected states. iphy.ac.cn

The O 1s spectrum in metal oxides can provide information about the lattice oxygen and the presence of other oxygen-containing species. In Ce-doped YVO₄ crystals, the O 1s peak has been observed to split into two components at approximately 529.8 eV and 531.8 eV. iphy.ac.cn The former is attributed to the normally coordinated oxygen ions (O²⁻) in the lattice, while the latter can be indicative of oxygen in a different chemical environment, such as in hydroxyl groups or associated with defects. iphy.ac.cn

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Yttrium (Y) | 3d₅/₂ | ~157.1 | Y³⁺ |

| Yttrium (Y) | 3d₃/₂ | ~159.2 | Y³⁺ |

| Vanadium (V) | 2p₃/₂ | ~517 | V⁵⁺ |

| Oxygen (O) | 1s | ~529.8 | Lattice O²⁻ |

Raman Spectroscopy for Vibrational Mode Assignment and Lattice Dynamics

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of a material, providing a fingerprint of its crystal structure and lattice dynamics. Yttrium vanadate, crystallizing in the tetragonal zircon structure with the space group I4₁/amd, has a well-defined set of Raman-active modes. mdpi.comaip.org

Group theory predicts twelve Raman-active modes for the YVO₄ crystal structure: 2A₁g, 4B₁g, 1B₂g, and 5E_g. researchgate.net These modes can be broadly categorized into internal and external vibrations. The internal modes arise from the vibrations within the (VO₄)³⁻ tetrahedral units, while the external modes involve the motion of the Y³⁺ cations and the rigid (VO₄)³⁻ tetrahedra. mdpi.com

The most intense Raman peak in YVO₄ is the A₁g mode observed around 889 cm⁻¹, which corresponds to the symmetric stretching (ν₁) of the V-O bonds within the VO₄ tetrahedron. mdpi.com Another prominent feature is the A₁g mode around 376 cm⁻¹, attributed to the O-V-O bending (ν₂) vibration. mdpi.com Other significant Raman bands include those assigned to the antisymmetric stretching (ν₃) and bending (ν₄) of the VO₄ units, as well as external modes involving the motion of Y³⁺ ions. A comprehensive study involving polarized micro-Raman spectroscopy has allowed for the definitive assignment of all twelve predicted Raman-active modes. researchgate.net

| Raman Shift (cm⁻¹) | Symmetry Assignment | Vibrational Mode Description |

|---|---|---|

| ~889 | A₁g | Internal symmetric V-O stretching (ν₁) |

| ~376 | A₁g | Internal O-V-O bending (ν₂) |

| ~813 | B₁g | Internal V-O vibration |

| ~485 | B₁g | Internal V-O vibration |

| ~260 | B₁g | External Y-O stretching |

| ~153 | B₁g | External mode |

| Data Not Available | B₂g | Internal V-O vibration |

| ~836 | E_g | Internal V-O vibration |

| ~387 | E_g | Internal O-V-O bending |

| ~258 | E_g | External mode |

| Data Not Available | E_g | External mode |

| ~137 | E_g | External mode |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a material that are infrared active, providing complementary information to Raman spectroscopy. This technique is particularly useful for identifying the characteristic chemical bonds within a compound. In yttrium vanadate, FTIR spectra are dominated by the vibrational modes of the vanadate (VO₄)³⁻ groups.

The most prominent absorption band in the FTIR spectrum of YVO₄ is typically observed in the range of 800-820 cm⁻¹. This strong absorption is assigned to the antisymmetric stretching vibration (ν₃) of the V-O bonds within the tetrahedral VO₄³⁻ units. researchgate.netresearchgate.net The corresponding symmetric stretching vibration (ν₁) is generally weak or forbidden in the infrared spectrum for a regular tetrahedral geometry but can become active if the symmetry is lowered.

Weaker absorption bands at lower wavenumbers are attributed to the bending vibrations of the O-V-O bonds (ν₄ and ν₂). Additionally, bands corresponding to the vibrations involving the yttrium-oxygen (Y-O) bonds are expected at lower frequencies, typically below 500 cm⁻¹. researchgate.net The presence of water molecules can be identified by a broad absorption band around 3433 cm⁻¹ (O-H stretching) and a weaker band around 1629 cm⁻¹ (H-O-H bending). nju.edu.cn

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~815 | Antisymmetric V-O stretching in (VO₄)³⁻ |

| Below 500 | Y-O stretching vibrations |

| ~3433 | O-H stretching (adsorbed water) |

| ~1629 | H-O-H bending (adsorbed water) |

UV-Visible Spectroscopy for Host-Sensitized Luminescence and Electronic Transitions

UV-Visible spectroscopy is a key technique for investigating the electronic properties of materials, such as the band gap and the presence of electronic transitions. For yttrium vanadate, this method is crucial for understanding its behavior as a host material for phosphors, where energy absorbed by the vanadate host is transferred to dopant ions.

The UV-Visible absorption spectrum of undoped YVO₄ is characterized by a strong, broad absorption band below approximately 350 nm. researchgate.net This absorption is attributed to the charge transfer transition from the oxygen 2p orbitals to the vanadium 3d orbitals within the (VO₄)³⁻ groups. nih.gov The position of this absorption edge is used to determine the optical band gap of the material. For YVO₄ nanoparticles, the band gap has been calculated to be around 3.6-3.7 eV. researchgate.net

The size of the nanoparticles can influence the absorption spectrum, with a shift to higher energy (blue shift) often observed as the particle size decreases, which can be attributed to quantum confinement effects. nju.edu.cn When YVO₄ is doped with rare-earth ions, such as Eu³⁺ or Dy³⁺, the energy absorbed by the vanadate host through this charge transfer band can be efficiently transferred to the dopant ions, leading to their characteristic luminescence. This process is known as host-sensitized luminescence. The excitation spectra of these doped phosphors typically show a broad band corresponding to the YVO₄ host absorption, confirming this energy transfer mechanism. nju.edu.cnnih.gov

Microstructural and Morphological Elucidation via Electron Microscopy

Electron microscopy techniques are essential for visualizing the microstructure and morphology of materials at the nanoscale, providing direct information about particle size, shape, and surface features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface of a material. In the study of yttrium vanadate, SEM is instrumental in characterizing the morphology and size of synthesized particles, which are known to be highly dependent on the synthesis method and conditions.

SEM analyses of YVO₄ nanoparticles have revealed a variety of morphologies. For instance, particles synthesized by a co-precipitation method have been shown to have a porous and agglomerated morphology, with average particle sizes ranging from 35 to 65 nm. researchgate.net The observed agglomeration is a common feature in nanosynthesis, where smaller primary crystallites fuse together.

By controlling the synthesis parameters, such as the use of different surfactants, the morphology of YVO₄ nanoparticles can be tailored. researchgate.net For example, various shapes including rod-like, olive-like, and pineapple-like nanocrystals have been reported. nju.edu.cn The olive-like nanocrystals were observed to have an average diameter of about 20 nm and a length of approximately 50 nm. nju.edu.cn In other studies, weakly agglomerated single-phase nanoparticles with an average size of 50 nm have been produced using a modified Pechini method. researchgate.net These morphological details are critical as they can significantly influence the material's properties, such as its photoluminescence efficiency. nju.edu.cn

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Observation

Transmission Electron Microscopy (TEM) is an indispensable technique for probing the nanoscale structural features and crystallographic imperfections within this compound (YVO4). northwestern.edu This high-resolution imaging method allows for the direct visualization of individual nanoparticles, revealing critical information about their morphology, size distribution, and aggregation state. For instance, studies on yttrium oxide (Y2O3) nanoparticles, a related compound, have utilized TEM to characterize their cubic shape and determine crystallite sizes in the range of 18 ± 5 nm. jksus.org Such analyses provide a foundational understanding of the material's physical form at the nanoscale.

TEM is also instrumental in the observation of crystal defects, which can significantly influence the material's properties. eag.com While point defects are generally not observable with TEM, extended defects such as dislocations and stacking faults can be clearly imaged. eag.comyoutube.com In materials like gallium nitride, TEM has been used to identify high densities of threading dislocations generated during epitaxial growth. d-nb.info The contrast observed in TEM images can be used to analyze the nature of these defects. For example, dislocations appear as dark lines, and their distribution, whether random or organized into specific structures, can be determined. youtube.com In the context of vanadium oxides, in situ TEM heating experiments have enabled the real-time observation of nanostructure growth and phase transformations, providing insights into the dynamic behavior of these materials at elevated temperatures. nih.gov The ability to track the evolution of nanoscale features and defects under specific conditions is a key advantage of advanced TEM methodologies. nih.gov

Advanced Diffraction Techniques for Crystallographic Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Refinement

X-ray Diffraction (XRD) is a primary and powerful tool for the phase identification and detailed crystallographic analysis of this compound. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a diffraction pattern that is unique to the material's crystal structure. For YVO4, XRD patterns consistently confirm its crystallization in a tetragonal zircon-type structure, belonging to the I41/amd space group. arxiv.orgresearchgate.net

Rietveld refinement of powder XRD data is a common method used to extract precise structural parameters from the diffraction pattern. wikipedia.org This analysis involves fitting a calculated diffraction profile to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details. Studies on YVO4 and its doped variants have employed this method to confirm the single-phase nature of the synthesized materials and to refine their crystal structures. researchgate.netresearchgate.net The refined lattice parameters for undoped YVO4 are consistently reported with high precision.

Interactive Table:

The data presented in the table highlights the close agreement between experimentally determined and theoretically calculated lattice parameters for the tetragonal phase of YVO4. This consistency underscores the reliability of XRD for structural characterization. Furthermore, XRD is crucial for identifying any secondary phases or impurities that may be present in the sample, ensuring the phase purity of the material. wikipedia.org

In-Situ High-Pressure X-ray Diffraction for Phase Transition Tracking

In-situ high-pressure X-ray diffraction is a specialized technique used to investigate the structural stability and phase transitions of materials under extreme pressure conditions. For this compound, this method has been pivotal in tracking pressure-induced transformations from its native zircon-type structure to other crystallographic forms. arxiv.org

Research has demonstrated that at ambient conditions, YVO4 exists in the zircon-type phase. arxiv.org However, upon the application of high pressure, it undergoes a structural transition to a scheelite-type phase (CaWO4 structure). arxiv.org This transition is accompanied by a significant change in volume. Ab initio calculations, which complement the experimental findings, predict the transition pressure and the associated volume collapse. The ability to monitor these changes in real-time as a function of pressure provides fundamental insights into the material's equation of state and the energetic landscape of its different polymorphs. Similar pressure-induced phase transitions from zircon to scheelite structures have also been observed in other vanadate compounds like BiVO4, further highlighting this as a characteristic behavior for this class of materials under compression. acs.org

Surface Science and Microscopic Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Investigations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional information about the surface topography of materials. azooptics.com In the study of this compound, particularly in thin film form, AFM is employed to characterize surface morphology, grain size, and roughness, all ofwhich can influence the material's optical and electronic properties. sci-hub.seresearchgate.net

AFM studies on Sm-doped YVO4 thin films have revealed that the surface consists of homogeneous grains with sizes ranging from 100 to 400 nm, depending on the deposition conditions. sci-hub.seresearchgate.net The technique allows for the quantitative measurement of surface roughness parameters, such as the root-mean-square (RMS) roughness. It has been observed that the surface roughness of these films is highly dependent on the substrate temperature during deposition. sci-hub.se These topographical details are crucial as they can affect the performance of devices that utilize these thin films. The ability to obtain nanoscale information on film structure, including defects, and modes of nucleation and growth, makes AFM a valuable tool in the development and optimization of YVO4-based materials. spectraresearch.com

Interactive Table:

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Characterization

Scanning Tunneling Microscopy (STM) offers unparalleled resolution for imaging the surfaces of conductive or semiconductive materials, enabling the visualization of individual atoms and the characterization of their electronic structure. arxiv.orgresearchgate.net While STM requires the sample to be electrically conducting and atomically flat, it provides fundamental insights into the atomic arrangement of surfaces and can be used to study defects at the atomic level, such as vacancies and impurities. ox.ac.uk

In the context of vanadium oxides, STM has been used to image the (001) single crystal surface of V2O5, revealing double rows of vanadyl-oxygen atoms protruding from the surface, which is consistent with its bulk structure. researchgate.net This level of detail allows for a direct correlation between the atomic-scale structure and the material's properties. Although direct STM studies on YVO4 are less common in the literature, the principles and capabilities of the technique are applicable. For YVO4, STM could potentially be used to investigate the atomic arrangement of its crystal facets, study the nature of surface point defects, and map the local density of electronic states, providing a deeper understanding of its surface chemistry and physics. researchgate.net The ability to manipulate individual atoms on a surface also opens up possibilities for the bottom-up fabrication of novel nanostructures. arxiv.orgresearchgate.net

Thermal Analysis Techniques for Reaction Mechanism Studies

Thermal analysis techniques are indispensable in the study of solid-state reactions, offering critical insights into the physical and chemical transformations that materials undergo upon heating. In the synthesis of this compound (YVO₄), these methods are pivotal for elucidating the reaction mechanisms, determining optimal calcination temperatures, and understanding the transformation from amorphous precursors to crystalline phases. By monitoring changes in mass and temperature differentials as a function of temperature, researchers can map the intricate sequence of events, including dehydration, decomposition of precursor components, and the ultimate formation of the desired oxide lattice.

Thermogravimetry-Differential Thermal Analysis (TGA-DTA) for Precursor Decomposition and Phase Formation

Thermogravimetry-Differential Thermal Analysis (TGA-DTA) is a powerful simultaneous thermal analysis technique that provides comprehensive information about the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration, decomposition, and oxidation that involve a mass loss or gain. researchgate.netnih.gov Concurrently, DTA measures the temperature difference between the sample and an inert reference, identifying both endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as phase transitions and crystallization, which may not be associated with a change in mass. researchgate.net

In the context of this compound (YVO₄) synthesis, TGA-DTA is extensively used to study the thermal decomposition pathway of various precursors, typically derived from co-precipitation or sol-gel methods. The analysis of the resulting TGA-DTA curves allows for the identification of distinct stages in the transformation from an amorphous yttrium-vanadium precursor to crystalline YVO₄.

Detailed research findings from the thermal analysis of a YVO₄ precursor, often a hydrated yttrium-vanadium complex or gel, typically reveal a multi-stage decomposition process. The TGA curve characteristically shows several steps of weight loss, while the DTA curve displays corresponding endothermic and exothermic peaks.

A representative thermal decomposition process can be outlined as follows:

Initial Dehydration: The first stage of weight loss, occurring at relatively low temperatures (typically below 200°C), is attributed to the removal of physically adsorbed and loosely bound water molecules from the precursor. This process is generally accompanied by a broad endothermic peak in the DTA curve, indicating the energy absorbed to drive off the water.

Decomposition of Organic Components/Hydroxides: In a subsequent, more significant weight loss stage, often occurring between 200°C and 500°C, the organic residues from the synthesis process (e.g., from citrates, acetates, or other sol-gel precursors) or the decomposition of metal hydroxide (B78521) intermediates takes place. This stage is complex and may involve multiple overlapping decomposition steps, often visible as distinct or overlapping peaks in the derivative thermogravimetry (DTG) curve. The DTA curve in this region can show a series of both endothermic and exothermic peaks, corresponding to the breaking of chemical bonds and the combustion of organic matter.

Crystallization of this compound: Following the major decomposition events, a crucial transformation occurs. The DTA curve typically exhibits a sharp and distinct exothermic peak at a higher temperature (e.g., 350-600°C) without a corresponding significant weight loss in the TGA curve. This peak is a definitive indicator of the crystallization of the amorphous precursor into the stable tetragonal zircon-type structure of YVO₄. The energy released during this ordering process is what generates the exothermic signal. The absence of weight loss confirms that this is a structural rearrangement (phase formation) rather than a decomposition event.

The table below summarizes the typical thermal events observed during the TGA-DTA analysis of a this compound precursor.

| Temperature Range (°C) | TGA Event (Weight Loss) | DTA Event | Interpretation |

|---|---|---|---|

| ~50 - 200 | Significant initial weight loss | Broad Endothermic Peak | Removal of adsorbed and hydrated water. |

| ~200 - 500 | Substantial weight loss | Multiple Endothermic/Exothermic Peaks | Decomposition of organic precursors and/or metal hydroxides. |

| ~350 - 600 | Minimal to no weight loss | Sharp Exothermic Peak | Crystallization of amorphous precursor into the tetragonal YVO₄ phase. |

| >600 | Stable (plateau) | Stable (baseline) | Formation of thermally stable crystalline YVO₄. |

By carefully analyzing these thermal events, researchers can precisely determine the minimum temperature required to achieve complete decomposition of the precursors and to ensure the formation of a well-crystallized, single-phase this compound powder. This information is critical for optimizing the synthesis conditions to produce materials with desired properties for various applications.

Theoretical and Computational Investigations of Vanadium Yttrium Oxide

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the electronic properties of materials from fundamental quantum mechanical principles. For yttrium orthovanadate, these studies have been crucial in understanding its optical and electronic characteristics.

DFT calculations have been extensively used to determine the electronic band structure of YVO₄. These calculations reveal that YVO₄ is a direct bandgap semiconductor, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the Γ point of the Brillouin zone.

The nature of the electronic bands is determined by the interactions between the constituent atomic orbitals.

Valence Band: The upper part of the valence band is primarily composed of hybridized O 2p and V 3d orbitals, indicating a significant covalent character in the V-O bonds within the [VO₄]³⁻ tetrahedral units. The lower part of the valence band shows contributions from Y 4p and O 2s orbitals.

Conduction Band: The bottom of the conduction band is predominantly formed by the empty V 3d orbitals. researchgate.net Higher energy states in the conduction band also involve Y 4d orbitals. researchgate.net

The calculated band gap is sensitive to the specific functional used in the DFT calculations. Standard approximations like the Generalized Gradient Approximation (GGA) tend to underestimate the experimental band gap, predicting values around 2.8 eV, whereas experimental values are closer to 3.8-3.9 eV. arxiv.orgresearchgate.net More advanced methods, such as GGA+U, which account for on-site Coulomb interactions for the V 3d electrons, yield improved band gap values that are in better agreement with experimental data. researchgate.net The partial density of states (PDOS) analysis confirms that the conduction band is mainly dominated by V-3d states, mixed with a small amount of O-2p states. researchgate.net

Calculated Electronic Band Structure Properties of YVO₄

| Property | Description | Computational Finding |

|---|---|---|

| Band Gap Type | Nature of the electronic transition | Direct (at Γ point) |

| Calculated Band Gap (GGA) | Energy difference between VBM and CBM using GGA | ~2.8 eV arxiv.org |

| Valence Band Maximum (VBM) | Composition of the highest occupied electronic states | Primarily O 2p and V 3d orbitals |

| Conduction Band Minimum (CBM) | Composition of the lowest unoccupied electronic states | Primarily V 3d orbitals researchgate.net |

Electron Paramagnetic Resonance (EPR) is a key technique for studying materials with unpaired electrons, such as point defects. Theoretical calculations of EPR parameters (g-factors and hyperfine constants) are vital for interpreting experimental spectra and understanding the local structure around a paramagnetic center.

In YVO₄, V⁴⁺ centers (a V⁵⁺ ion that has trapped an electron) are common paramagnetic defects. These centers have been characterized by EPR, and theoretical investigations have been performed to understand their local structure. researchgate.net Computational models based on perturbation formulas can relate the EPR parameters to the crystal-field parameters, which are in turn dependent on the local geometry of the defect center. researchgate.net

For instance, theoretical studies on V⁴⁺ centers can distinguish between different local environments, such as a V⁴⁺ ion substituting a V⁵⁺ site within a distorted tetrahedron or the formation of a vanadyl (VO²⁺) species. researchgate.netrsc.org The calculations show how distortions in the [VO₄] tetrahedron, such as changes in bond lengths and angles, directly influence the calculated g-factors and hyperfine splitting constants, allowing for a precise determination of the defect's structure from the experimental EPR spectrum. researchgate.net

Theoretical EPR Parameters for V⁴⁺ Centers in Vanadium Oxides

| Parameter | Symbol | Significance |

|---|---|---|

| g-factors | gₓ, gᵧ, g₂, or g∥, g⊥ | Characterize the interaction of the unpaired electron with the external magnetic field. Dependent on the local crystal field and symmetry. |

| Hyperfine Constants | Aₓ, Aᵧ, A₂, or A∥, A⊥ | Describe the interaction between the electron spin and the nuclear spin of the ⁵¹V nucleus. Sensitive to the localization and orbital character of the unpaired electron. |

Computational Modeling of Defect Chemistry and Non-Stoichiometry

Computational modeling is essential for understanding defect chemistry, which governs many of the material's properties. Non-stoichiometry, particularly oxygen deficiency, is common in metal oxides like YVO₄.

The stability and concentration of point defects are determined by their formation energies. The formation energy of a defect, such as an oxygen vacancy (Vₒ), is the energy cost associated with creating that defect in a perfect crystal. scm.com First-principles calculations are used to compute these energies. The formation energy of a neutral oxygen vacancy can be expressed as:

E_f[Vₒ] = E_total[YVO₄₋ₓ] - E_total[YVO₄] + μₒ

where E_total[YVO₄₋ₓ] is the total energy of the YVO₄ supercell with an oxygen vacancy, E_total[YVO₄] is the total energy of the perfect supercell, and μₒ is the chemical potential of oxygen.

While specific formation energy values for YVO₄ are not widely reported in the search results, studies on similar oxides show that these energies are influenced by factors like the local coordination environment and the ability of surrounding cations (in this case, Vanadium) to change their oxidation state to accommodate the excess electrons left behind by the removed oxygen atom. github.io The presence of V⁴⁺ ions in as-grown YVO₄ crystals is often associated with charge compensation for defects like oxygen vacancies. researchgate.net

Point defects, especially oxygen vacancies, can profoundly alter the electronic and catalytic properties of YVO₄.

Electronic Properties: The generation of oxygen vacancies on the particle surface introduces deep acceptor levels within the band gap. researchgate.net This modification of the electronic structure is responsible for a slight narrowing of the effective band gap and can give rise to broad visible emission in photoluminescence spectra. researchgate.net The electrons localized at the vacancy site can reduce adjacent V⁵⁺ ions to V⁴⁺, creating the paramagnetic centers observed in EPR. researchgate.net

Theoretical Prediction and Simulation of Pressure-Induced Phase Transitions

Ab initio calculations have been instrumental in predicting and understanding the behavior of YVO₄ under high pressure. At ambient conditions, YVO₄ crystallizes in the tetragonal zircon-type structure. arxiv.org Theoretical simulations predict that applying pressure induces a structural phase transition.

The most studied transition is from the zircon structure (space group I4₁/amd) to the scheelite structure (space group I4₁/a). arxiv.org This is a first-order, non-reversible transition. arxiv.org DFT calculations have been used to map the total energy as a function of cell volume for both phases. The pressure at which the enthalpy of the scheelite phase becomes lower than that of the zircon phase is the predicted transition pressure.

Theoretical calculations using the GGA approximation predict this transition to occur at approximately 12.95 GPa, which overestimates the experimental value of ~7.5 GPa. arxiv.org This discrepancy is a known characteristic of the GGA functional. arxiv.org The transition is accompanied by a significant drop in volume. arxiv.org Further calculations predict a second phase transition at higher pressures (~25 GPa) to a monoclinic M-fergusonite structure. arxiv.org These theoretical studies not only predict the transition pressures but also allow for the calculation of the equation of state and changes in electronic properties, such as the band gap, as a function of pressure for each phase. arxiv.orgresearchgate.net

Theoretical Data for Pressure-Induced Phase Transition in YVO₄

| Parameter | Zircon Phase | Scheelite Phase | M-fergusonite Phase |

|---|---|---|---|

| Structure | Tetragonal | Tetragonal | Monoclinic |

| Space Group | I4₁/amd | I4₁/a | - |

| Calculated Transition Pressure (GGA) | - | ~12.95 GPa (from Zircon) arxiv.org | ~25 GPa (from Scheelite) arxiv.org |

| Experimental Transition Pressure | - | ~7.5 GPa (from Zircon) arxiv.org | - |

Photoelasticity and Thermo-Optical Response Calculations

Modeling of Refractive Index Changes under External Stimuli

The theoretical modeling of refractive index changes in yttrium vanadate (B1173111) (YVO4), a specific form of vanadium yttrium oxide, under external stimuli is crucial for its application in optical devices. While comprehensive models detailing these changes are still an area of active research, theoretical frameworks exist to understand and predict this behavior.

One theoretical approach to calculating the refractive index profile near the surface of YVO4 is the Point Dipole Approximation (PDA). jetir.org This model is particularly relevant for optical waveguides, where the local electric fields experienced by ions near the surface differ from those in the bulk material. jetir.org Such variations can alter the propagation characteristics of light. jetir.org For instance, in a Z-cut YVO4 waveguide, the ordinary refractive index (n_o) is predicted to increase from the surface to the interior, while the extraordinary refractive index (n_e) is expected to decrease. jetir.org Conversely, for an X-cut, Z-propagation waveguide, the opposite trend is observed. jetir.org These theoretical calculations highlight how the refractive index is sensitive to the crystallographic orientation and the proximity to a surface, which can be considered a form of intrinsic stimulus.

A broader theoretical framework for understanding how the refractive index of rare-earth doped optical materials, including orthovanadates, changes under mechanical stress has been proposed. lu.se This approach is vital for applications such as laser stabilization, where environmental factors can affect performance. lu.se The framework connects mechanical stress to changes in the optical path length within a cavity, which is directly influenced by the refractive index. lu.se This multi-scale approach combines first-principles calculations with thermodynamic and mechanical properties to determine key ratios like dn/dP (change in refractive index with pressure) and dn/dT (change in refractive index with temperature). lu.se

Experimentally determined data provides the basis and validation for these theoretical models. For YVO4, the principal refractive indices and their temperature dependence (thermal refractive index coefficients) have been measured over a range of wavelengths (488 nm to 1341.4 nm) and temperatures (20-140°C). oriprobe.com This data allows for the derivation of constants for the modified Sellmeier equation, a well-established empirical model for refractive index. oriprobe.com Such experimental data is essential for refining and validating the ab initio and theoretical models of refractive index changes under external stimuli like temperature.

Table 1: Theoretical and Experimental Data on YVO4 Refractive Index

Multi-Configurational Theory and Embedded Cluster Approaches (e.g., CASPT2)

To accurately describe the electronic structure and excitation spectra of complex systems like this compound, particularly when doped with transition metals or rare-earth elements, single-reference quantum chemistry methods are often insufficient. Multi-configurational methods, which can account for the presence of multiple important electronic configurations in the wavefunction, are required for a precise, ab initio description. aip.orgresearchgate.netnih.gov

A powerful combination of techniques involves using multi-configurational theory within an embedded cluster model. aip.orgresearchgate.netnih.govlu.selu.se In this approach, a small, quantum mechanically treated region (the cluster) containing the feature of interest (e.g., a dopant ion and its immediate neighbors) is embedded within a larger environment that represents the rest of the crystal lattice. aip.orgresearchgate.net This surrounding host material is typically modeled using a combination of ab initio model potentials (AIMPs) and point charges, which accurately reproduce the electrostatic potential and Pauli repulsion effects of the host lattice on the quantum cluster. aip.orgresearchgate.net

Among the various multi-configurational methods, the Complete Active Space Perturbation Theory of the Second Order (CASPT2) has proven to be highly effective. aip.orgresearchgate.netnih.govlu.selu.se This method starts with a Complete Active Space Self-Consistent Field (CASSCF) calculation, which provides a good zero-order description of the electronic structure by including all important electronic configurations within a select set of "active" orbitals. Subsequently, CASPT2 includes the remaining dynamic electron correlation effects through second-order perturbation theory. This two-step approach provides a balanced and accurate description of both static and dynamic correlation, which is essential for calculating electronic structures and, particularly, excitation energies. aip.org

Electronic Structure of Doped Systems

The embedded cluster CASPT2 approach has been successfully applied to study the electronic structure of doped yttrium vanadate systems, such as Ce(III)-doped YVO4 (Ce:YVO4). aip.orgresearchgate.netnih.govlu.selu.se In this system, the trivalent cerium ion substitutes for a Y(III) ion in the host lattice. aip.org The electronic structure of interest involves the 4f and 5d orbitals of the Ce³⁺ ion.

In the case of Ce:YVO4, the ground state electronic configuration is dominated by a single electron in the 4f orbitals. The excited states, which are crucial for the material's optical properties, involve the promotion of this electron from a 4f orbital to a 5d orbital (a 4f → 5d transition). aip.org Unlike the sharp 4f → 4f transitions seen in many other lanthanides, these 4f → 5d transitions in cerium result in a broad spectrum due to the stronger interaction of the 5d orbitals with the host crystal environment. aip.org

Computational studies on Ce:YVO4 using the embedded cluster CASPT2 method focus on accurately determining the relative energies of these 4f and 5d states. The calculations have shown that this ab initio approach is robust and can accurately model the electronic structure of low-concentration dopants in complex host materials. aip.orglu.selu.se The accuracy of the calculated electronic structure is sensitive to factors such as the size of the quantum cluster and the quality of the electronic basis set used in the calculation. aip.orgresearchgate.net

Other theoretical methods, such as density functional theory (DFT) with semi-local or hybrid functionals, have also been used to investigate the electronic structure of doped YVO4. lu.seacs.org These studies confirm that in pure YVO4, the valence band is primarily formed by O-2p orbitals, while the conduction band is composed of V-3d orbitals. lu.se When a dopant like Cerium is introduced, its 4f and 5d states appear within the band gap of the host material. lu.se While DFT can provide valuable insights, multi-configurational methods like CASPT2 are generally considered more reliable for accurately calculating the excitation energies associated with these dopant states. aip.org

Excitation Spectrum Modeling

Modeling the excitation spectrum is a key application of the embedded cluster CASPT2 method, as accurate calculations of excitation energies are a significant challenge for theoretical chemistry. aip.org This approach has been used to model the 4f → 5d absorption spectrum of Ce:YVO4. aip.orgresearchgate.netnih.govlu.selu.se

The process involves calculating the energies of the ground state and several excited states. For Ce:YVO4, this means calculating the energy of the ground state with the electron in the 4f shell and the energies of the excited states where the electron is promoted to one of the five 5d orbitals. The energy differences between the ground and excited states correspond to the absorption peaks in the experimental spectrum. aip.org

A comparison of the computationally modeled spectrum with experimental results for Ce:YVO4 demonstrates the high accuracy of the embedded cluster CASPT2 approach. aip.org This validates the method's ability to serve as a predictive tool for understanding and designing new optical materials. The calculations can also provide a detailed assignment of the experimental spectral bands to specific electronic transitions. aip.org

Experimental studies using techniques like electron-energy-loss spectroscopy (EELS) and X-ray absorption spectroscopy (XAS) provide crucial data for validating these theoretical models. researchgate.netaps.org For pure YVO4, these experiments have helped to characterize the excitations from the V-O molecular orbitals and deeper core levels. aps.org For doped systems, such experimental spectra serve as the benchmark against which the accuracy of theoretical models like CASPT2 is judged.

Table 2: Theoretical Methods for Doped YVO4

Advanced Functional Research Domains of Vanadium Yttrium Oxide

Photocatalytic Mechanisms and Degradation Pathways

Yttrium orthovanadate is a semiconductor material that can harness light energy to initiate chemical reactions. Its photocatalytic activity is primarily attributed to the generation of electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers can then participate in redox reactions, leading to the degradation of pollutants or the production of solar fuels.

YVO4 has demonstrated notable efficacy in the photocatalytic degradation of various organic dyes and pharmaceuticals, which are persistent environmental pollutants. The mechanism involves the generation of highly reactive oxygen species (ROS) that break down the complex organic molecules into simpler, less harmful substances.

The photocatalytic degradation of Methylene Blue (MB) has been a common benchmark for assessing the activity of YVO4. Under UV light irradiation, YVO4 nanoparticles can effectively decolorize MB solutions. The degradation process generally follows pseudo-first-order kinetics. For instance, lanthanum-doped YVO4 has shown a pseudo-first-order reaction rate constant (k) of 0.00846 min⁻¹, which is significantly higher than that of undoped YVO4 (0.00287 min⁻¹). The degradation efficiency is influenced by factors such as catalyst dosage, initial dye concentration, and pH of the solution. Higher pH levels can enhance the degradation rate by promoting the formation of hydroxyl radicals.

Similarly, the degradation of Rhodamine B (RhB) has been successfully achieved using YVO4 photocatalysts. The discoloration of RhB solutions has been reported to be in the range of 40% to 64%. The efficiency of the process is closely linked to the generation of reactive oxygen species.

The photocatalytic degradation of antibiotics like Ciprofloxacin (B1669076) (CFX) using vanadate-based photocatalysts has also been investigated. While specific studies on YVO4 for ciprofloxacin degradation are less common, related materials like BiVO4 have shown efficiencies of up to 75% after 180 minutes of irradiation under visible light. The degradation of ciprofloxacin is a critical area of research due to the environmental persistence of such pharmaceuticals.

Interactive Data Table: Photocatalytic Degradation of Organic Pollutants by YVO4 and Related Vanadates

| Pollutant | Catalyst | Light Source | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Methylene Blue | YVO4:La³⁺ | UV Light | k = 0.00846 min⁻¹ | |

| Methylene Blue | Undoped YVO4 | UV Light | k = 0.00287 min⁻¹ | |

| Rhodamine B | YVO4 | Not Specified | 40-64% discoloration | |

| Ciprofloxacin | BiVO4 | Visible Light (LED Lamp 60W) | 75% after 180 min |

The generation of hydrogen (H₂) from water splitting using semiconductor photocatalysts is a promising avenue for clean energy production. While YVO4 is a wide bandgap semiconductor, its potential for photocatalytic H₂ production has been explored, often in composite systems. For instance, a MoS₂/YVO₄ composite has demonstrated a H₂-evolution rate of 134 μmol g⁻¹ h⁻¹, which is 11.2 times higher than that of pure YVO₄. The mechanism involves the photogenerated electrons reducing protons to hydrogen, while the holes oxidize a sacrificial agent. The efficiency of this process is heavily dependent on effective charge separation and the presence of co-catalysts to facilitate the hydrogen evolution reaction.

The method of synthesis and the resulting microstructure of YVO4 play a crucial role in determining its photocatalytic efficiency. Different synthesis routes, such as hydrothermal, combustion, and solid-state reactions, lead to variations in crystallinity, particle size, surface area, and the presence of defects like oxygen vacancies.

For example, YVO4 synthesized via a combustion route was found to be 11 times more efficient in producing reactive oxygen species compared to a hydrothermally synthesized sample, even though both showed similar photocatalytic efficiency in degrading Rhodamine B. The hydrothermal method is often favored for producing crystalline, single-phase YVO4 with a tetragonal structure and mesoporous character, which are beneficial for photocatalysis. The microstructure, including grain size and morphology (e.g., nanoparticles, hollow microspheres), significantly influences the luminescence properties and, by extension, the photocatalytic activity. Nanopowders with smaller grain sizes (around 5 nm) have been shown to possess superior photocatalytic properties.

The efficiency of any photocatalytic process is fundamentally limited by the recombination of photogenerated electron-hole pairs. Therefore, understanding and controlling charge carrier separation and transfer is critical. A strong photoluminescence (PL) emission in pure YVO4 indicates a fast recombination of charges. To enhance photocatalytic activity, strategies are employed to improve charge separation. This can be achieved by creating heterojunctions with other semiconductors or by doping with other elements. The dynamics of these charge carriers, including their trapping at surface and defect states, are complex and occur on timescales from femtoseconds to milliseconds. Techniques like time-resolved phase microscopy can be used to observe the local charge carrier dynamics and understand how they relate to the material's inhomogeneity and surface structure. Efficient charge transfer from the photocatalyst to the adsorbed pollutant molecules is the final and crucial step for degradation to occur.

Electrochemical Activity and Sensing Mechanisms

Beyond photocatalysis, YVO4 exhibits interesting electrochemical properties that make it suitable for applications in electrocatalysis and chemical sensing. Its stable crystal structure and favorable electronic properties allow for its use as an electrode material.

YVO4 has been successfully employed as an electrocatalyst for the sensitive and selective detection of important biomolecules like dopamine (B1211576). Dopamine is a crucial neurotransmitter, and its detection is vital for the diagnosis of neurological disorders.

A composite of yttrium vanadate (B1173111) within a three-dimensional graphene aerogel (YVO/GA) has been developed as a novel sensor for dopamine. This nanocomposite leverages the synergistic effects of the high specific surface area and conductivity of the graphene aerogel and the catalytic activity of YVO4. The YVO/GA modified electrode provides more active sites for the electrochemical oxidation of dopamine, leading to enhanced detection signals.

The analytical performance of such sensors is impressive, with a reported limit of detection as low as 1.5 nM and a high sensitivity of 7.1 μA μM⁻¹ cm⁻². The sensor exhibits a wide linear working range for dopamine concentrations from 0.009 to 83 μM. The applicability of these sensors has been demonstrated in real-world samples, such as human serum, with acceptable recovery ranges.

Interactive Data Table: Performance of YVO/GA Sensor for Dopamine Detection

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection | 1.5 nM | |

| Sensitivity | 7.1 μA μM⁻¹ cm⁻² | |

| Linear Working Range | 0.009 - 83 μM | |

| Correlation Coefficient | 0.994 |

Ion Storage Mechanisms and Battery Applications (Conceptual)

Vanadium yttrium oxide (YVO4), while primarily known for its optical properties, presents a conceptual framework for ion storage based on the broader understanding of vanadate-based materials in electrochemical applications. The layered crystal structure of vanadates, including YVO4, theoretically allows for the intercalation and deintercalation of ions, a fundamental process for energy storage in batteries.

Conceptually, the mechanism would involve the insertion of ions (like Li+, Na+, or potentially polyvalent ions) between the layers of the YVO4 structure during the charging process. This insertion is accompanied by a reduction of the vanadium ions to maintain charge neutrality. During discharge, the ions would be extracted from the lattice, and the vanadium ions would be oxidized back to their original state. The energy is stored and released through these reversible redox reactions.

The potential of vanadium oxides as electrode materials for lithium-ion batteries (LIBs) has been explored due to their high theoretical capacity, low cost, and the abundance of vanadium. researchgate.net The layered structure of materials like vanadium pentoxide (V2O5) is known to facilitate the diffusion of ions. mdpi.comdtu.dk However, challenges such as low electronic conductivity and structural instability during cycling are significant hurdles that would also apply to YVO4. researchgate.net

For YVO4 to be considered a viable battery material, research would need to focus on nano-structuring the material to shorten ion diffusion paths and increase the surface area for electrochemical reactions. Furthermore, creating composites with conductive materials like carbon could address the issue of low electronic conductivity.

While direct experimental evidence for YVO4 in battery applications is limited, the foundational principles of ion intercalation in vanadates provide a basis for its conceptual consideration. The investigation into other rare-earth vanadates for electrochemical applications further supports the potential for YVO4 in this domain. researchgate.net

Supercapacitor Research (Conceptual)

The exploration of this compound (YVO4) in supercapacitor applications is largely conceptual, drawing parallels from the established electrochemical behavior of other metal oxides and vanadates. Supercapacitors store energy through two primary mechanisms: electric double-layer capacitance (EDLC) and pseudocapacitance. While EDLC is a purely electrostatic phenomenon, pseudocapacitance arises from fast and reversible faradaic reactions occurring at or near the surface of the electrode material. It is in the realm of pseudocapacitance that YVO4 holds conceptual promise.

The vanadium ions in YVO4 can exist in multiple oxidation states, a key characteristic for pseudocapacitive materials. Conceptually, during the charging of a supercapacitor electrode made from YVO4, vanadium ions at the surface would undergo rapid redox reactions, storing charge. The reverse process would occur during discharge. The yttrium component of the oxide could play a role in stabilizing the structure during these rapid charge-discharge cycles.